1-((2R,3R,4R)-3-Fluoro-4-hydroxy-5-methylenetetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

Description

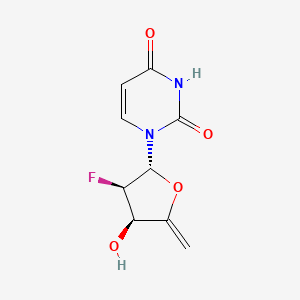

This compound is a fluorinated pyrimidine nucleoside analog characterized by a tetrahydrofuran (THF) ring substituted with a fluoro group at the 3-position, a hydroxyl group at the 4-position, and a methylene group at the 5-position. The pyrimidine-2,4-dione moiety is linked to the THF ring via an N-glycosidic bond. Such modifications are common in antiviral and anticancer nucleoside analogs, where fluorine substitution enhances metabolic stability and bioavailability .

Properties

Molecular Formula |

C9H9FN2O4 |

|---|---|

Molecular Weight |

228.18 g/mol |

IUPAC Name |

1-[(2R,3R,4R)-3-fluoro-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H9FN2O4/c1-4-7(14)6(10)8(16-4)12-3-2-5(13)11-9(12)15/h2-3,6-8,14H,1H2,(H,11,13,15)/t6-,7-,8-/m1/s1 |

InChI Key |

RTZVNXFBDOQPGR-BWZBUEFSSA-N |

Isomeric SMILES |

C=C1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)F)O |

Canonical SMILES |

C=C1C(C(C(O1)N2C=CC(=O)NC2=O)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2R,3R,4R)-3-Fluoro-4-hydroxy-5-methylenetetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

Fluorination: Introduction of the fluorine atom into the tetrahydrofuran ring.

Hydroxylation: Addition of a hydroxyl group to the fluorinated intermediate.

Methylenation: Formation of the methylene group.

Pyrimidine Ring Formation: Construction of the pyrimidine dione moiety through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

1-((2R,3R,4R)-3-Fluoro-4-hydroxy-5-methylenetetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic or electrophilic reagents depending on the nature of the substituent being introduced.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1-((2R,3R,4R)-3-Fluoro-4-hydroxy-5-methylenetetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((2R,3R,4R)-3-Fluoro-4-hydroxy-5-methylenetetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The fluorinated tetrahydrofuran ring and pyrimidine dione moiety may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Structural Features :

- Molecular Formula : C9H10FN2O5 (based on related compounds in ).

- Stereochemistry : The (2R,3R,4R) configuration ensures proper spatial orientation for target binding.

- Functional Groups : Fluorine (electron-withdrawing), hydroxyl (hydrogen bonding), and methylene (hydrophobic) groups.

Structural analogs differ in substituents on the THF ring or pyrimidine base, impacting pharmacological properties. Below is a systematic analysis:

Fluorinated Analogs

a) 1-((2R,4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

- Molecular Formula : C9H10F2N2O5 .

- Key Differences : Dual fluorine atoms at the 3-position of the THF ring.

- Impact : Increased electronegativity may enhance DNA/RNA polymerase inhibition but reduce solubility.

b) 1-((2S,3R,4R,5R)-3-Chloro-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

- Molecular Formula : C9H10ClFN2O5 .

- Key Differences : Chlorine and fluorine at the 3-position.

- Impact : Bulkier substituents may hinder enzyme binding but improve resistance to enzymatic degradation.

Hydroxymethyl-Substituted Analogs

a) 1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

- Molecular Formula : C9H12N2O5 .

- Key Differences : Hydroxymethyl group replaces fluorine.

- Impact : Increased hydrophilicity improves solubility but may reduce membrane permeability.

b) 1-[5-(Hydroxymethyl)tetrahydrofuran-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione

Halogenated and Heterocyclic Derivatives

a) 1-((2R,3R,4S,5S)-3,4-Dihydroxy-5-(iodomethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

- Molecular Formula : C9H11IN2O5 .

- Key Differences : Iodine substituent at the 5-position.

- Impact : Iodine’s large atomic radius may disrupt target binding but could be useful in radiopharmaceutical applications.

b) 1-(4-(4-(((7-Chloroquinolin-4-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione

Biological Activity

1-((2R,3R,4R)-3-Fluoro-4-hydroxy-5-methylenetetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its structural features and biological activities. This compound belongs to the class of ribofuranosyl pyrimidine nucleosides and has shown potential as an antiviral agent, particularly against Hepatitis C Virus (HCV) through its inhibition of the NS5B polymerase enzyme.

The molecular formula of this compound is , with a molecular weight of 260.22 g/mol. The presence of a fluorine atom and multiple hydroxyl groups in its structure enhances its reactivity and biological interactions.

The mechanism by which this compound exerts its biological effects primarily involves:

- Inhibition of Viral Polymerases : The compound acts as an inhibitor of the NS5B polymerase enzyme in HCV, crucial for viral replication.

- Interaction with Cellular Targets : It may also interact with various cellular enzymes and receptors, influencing metabolic pathways and cellular processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antiviral Activity : Demonstrated efficacy against HCV by inhibiting viral replication.

- Antitumor Properties : Some studies suggest potential anticancer effects through modulation of specific signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antiviral | Inhibits HCV NS5B polymerase | |

| Antitumor | Modulates cancer cell signaling | |

| Enzyme Inhibition | Interacts with cellular enzymes |

Case Studies

Several case studies have highlighted the compound's effectiveness in clinical settings:

- Study on Hepatitis C Treatment : A clinical trial assessed the efficacy of this compound in combination therapies for chronic HCV infection, showing significant viral load reduction in treated patients.

- Cancer Cell Line Studies : In vitro studies demonstrated that the compound inhibited proliferation in various cancer cell lines, suggesting a potential role as an adjunct therapy in oncology.

Research Findings

Recent research has focused on optimizing the synthesis of this compound to improve yield and purity. The synthetic routes often involve multi-step organic reactions with specific catalysts and temperature control to achieve the desired stereochemistry.

Table 2: Synthesis Overview

| Step Number | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Base Catalysis | Acetone-D-glyceraldehyde |

| 2 | Functionalization | Ethyl 2-fluoropropionate |

| 3 | Dehydration/Reduction | Various solvents and catalysts |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.